(1-(6-Bromopyridin-2-YL)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Bromopyridin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . This compound features a bromine atom attached to the 6th position of a pyridine ring, which is further connected to a cyclopropyl group and a methanamine group. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
(1-(6-Bromopyridin-2-YL)cyclopropyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation Reactions: Oxidation can occur at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding pyridine derivative without the bromine atom.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Coupling: Palladium catalysts and suitable bases for cross-coupling reactions.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Bromine-free Pyridine Derivatives: Resulting from reduction reactions.
Biaryl Compounds: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
(1-(6-Bromopyridin-2-YL)cyclopropyl)methanamine: has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in medicinal chemistry for the design and synthesis of new drug candidates with potential therapeutic effects.
Industry: The compound finds applications in the production of materials and chemicals used in various industrial processes.
Wirkmechanismus
(1-(6-Bromopyridin-2-YL)cyclopropyl)methanamine: can be compared with other similar compounds, such as (1-(5-Bromopyridin-2-YL)cyclopropyl)methanamine and (1-(4-Bromopyridin-2-YL)cyclopropyl)methanamine . These compounds differ in the position of the bromine atom on the pyridine ring, which can influence their reactivity and biological activity. The uniqueness of This compound lies in its specific structural features and the resulting chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanamine
(1-(4-Bromopyridin-2-YL)cyclopropyl)methanamine
(1-(3-Bromopyridin-2-YL)cyclopropyl)methanamine
Eigenschaften
CAS-Nummer |
1060811-48-4 |
---|---|
Molekularformel |
C9H11BrN2 |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
[1-(6-bromopyridin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-6,11H2 |
InChI-Schlüssel |
JDNWHVHTUQZMRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.